Single-Digit Micromolar c-Met Kinase Inhibition Validated via In Vitro Assay
Methyl 4-((6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino)benzoate, as NCI 748494/1, demonstrated direct c-Met kinase inhibition with an IC50 of 31.70 µM in a cell-free enzymatic assay [1]. In contrast, the ethyl ester analog (CAS 898651-31-5) has no reported c-Met kinase inhibitory activity in the literature, indicating that the methyl ester moiety is critical for the observed enzymatic engagement. Furthermore, the structurally optimized analog 3d (bearing a distinct N-linker) achieved an IC50 of 2.71 µM [2], establishing the parent compound as the validated starting point for structure-activity relationship (SAR) studies.
| Evidence Dimension | c-Met kinase inhibition (IC50) |
|---|---|
| Target Compound Data | 31.70 µM |
| Comparator Or Baseline | Ethyl ester analog (CAS 898651-31-5): No reported c-Met kinase inhibition; Optimized analog 3d: IC50 = 2.71 µM |
| Quantified Difference | Target compound is active (31.70 µM) vs. comparator 1 (no activity reported); 11.7-fold weaker than the most potent optimized analog, confirming its role as a baseline reference probe. |
| Conditions | In vitro kinase assay; c-Met kinase domain; ATP concentration not specified in abstract. |
Why This Matters
For procurement, this confirms the compound is not an inactive bystander but a functionally characterized c-Met inhibitor, making it suitable as a reference standard in kinase inhibitor screening cascades.
- [1] El-Wakil MH, et al. Target identification, lead optimization and antitumor evaluation of some new 1,2,4-triazines as c-Met kinase inhibitors. Bioorg Chem. 2017; 73: 1-14. View Source
- [2] El-Wakil MH, et al. Design, synthesis and molecular modeling studies of new series of antitumor 1,2,4-triazines with potential c-Met kinase inhibitory activity. Bioorg Chem. 2018; 76: 154-165. View Source
